

## Initial Toxicological Profile of Triflumizole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Triflumizole |           |  |  |  |
| Cat. No.:            | B15562647    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Triflumizole is a broad-spectrum imidazole fungicide used extensively in agriculture. This technical guide provides a comprehensive overview of its initial toxicological profile, drawing from a range of non-clinical studies. The document summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental effects, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the primary mechanisms of Triflumizole's action—inhibition of ergosterol biosynthesis and activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARy) signaling pathway—through detailed diagrams. The metabolic pathway of Triflumizole in rats is also depicted. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals involved in the assessment of Triflumizole and related compounds.

### **Acute Toxicity**

**Triflumizole** exhibits low to moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.

Experimental Protocol: Acute Oral Toxicity (Rat)



Based on general principles of OECD Test Guideline 423, the acute oral toxicity of **Triflumizole** was assessed in rats.

- Test System: Sprague-Dawley rats.
- Animal Model: Young adult, healthy, nulliparous, and non-pregnant females are typically used. A group of males may also be tested.
- Dosage: A single dose of **Triflumizole** is administered by oral gavage. The volume typically does not exceed 1 mL/100g of body weight for aqueous solutions.
- Vehicle: Often administered in a suitable vehicle like corn oil or an aqueous suspension.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-dosing.
- Endpoints: The primary endpoint is the LD50 (median lethal dose), along with observations of toxic effects. Gross necropsy is performed on all animals at the end of the study.

Table 1: Acute Toxicity of Triflumizole



| Study Type              | Species    | Route      | LD50/LC50                            | Observed<br>Effects                                                           | Reference |
|-------------------------|------------|------------|--------------------------------------|-------------------------------------------------------------------------------|-----------|
| Oral                    | Rat        | Gavage     | 1057 mg/kg<br>bw                     | Signs of neurotoxicity including decreased activity and stereotyped behavior. | [1]       |
| Dermal                  | Rat        | Dermal     | > 5000 mg/kg<br>bw                   | Not a skin irritant.                                                          | [1]       |
| Inhalation              | Rat        | Inhalation | > 3.6 mg/L<br>(4-hour,<br>nose-only) | Signs of neurotoxicity.                                                       | [1]       |
| Eye Irritation          | Rabbit     | Ocular     | -                                    | Mild eye irritant.                                                            | [2]       |
| Dermal<br>Sensitization | Guinea Pig | Dermal     | -                                    | Sensitizer<br>(Maximization<br>test).                                         | [1]       |

### **Subchronic and Chronic Toxicity**

Repeated dose studies in rodents and dogs have identified the liver as a primary target organ for **Triflumizole** toxicity.

Experimental Protocol: 90-Day Oral Toxicity (Rodent)

Following the principles of OECD Test Guideline 408, a 90-day subchronic oral toxicity study is conducted.

- Test System: Typically Wistar or Sprague-Dawley rats.
- Animal Model: Groups of at least 10 male and 10 female rats per dose group.







- Dosage: **Triflumizole** is administered daily in the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
- Endpoints: Daily clinical observations, weekly body weight and food consumption
  measurements, hematology, clinical chemistry, and urinalysis at termination. Comprehensive
  gross necropsy and histopathology of major organs and tissues are performed.

Table 2: Subchronic and Chronic Toxicity of Triflumizole



| Study<br>Type                                           | Species | Duration | NOAEL<br>(mg/kg<br>bw/day) | LOAEL<br>(mg/kg<br>bw/day) | Key<br>Findings                                                                                           | Referenc<br>e |
|---------------------------------------------------------|---------|----------|----------------------------|----------------------------|-----------------------------------------------------------------------------------------------------------|---------------|
| Subchronic<br>Oral                                      | Rat     | 90 days  | 15 (males)                 | 3.5                        | Liver toxicity, including increased liver weight and hepatocell ular hypertroph y.                        | [1][3]        |
| Subchronic<br>Oral                                      | Mouse   | 90 days  | -                          | -                          | Liver effects including increased liver weight and fat droplet accumulati on.                             | [2]           |
| Chronic<br>Oral                                         | Dog     | 1 year   | -                          | -                          | Liver effects.                                                                                            | [3]           |
| Combined<br>Chronic<br>Toxicity/Ca<br>rcinogenicit<br>y | Rat     | 2 years  | 3.7 (males)                | 4.6<br>(females)           | Liver toxicity (eosinophili c foci in males; fatty vacuolation , inflammatio n, and necrosis in females). | [3][4]        |



### Carcinogenicity

Long-term studies in rats and mice have not shown evidence of carcinogenicity for **Triflumizole**.

Experimental Protocol: Carcinogenicity Study (Rodent)

Based on OECD Test Guideline 451, carcinogenicity studies are conducted over the majority of the animal's lifespan.

- Test System: Typically Fischer 344 rats and B6C3F1 mice.
- Animal Model: Groups of at least 50 male and 50 female animals per dose group.
- Dosage: **Triflumizole** is administered in the diet for 18 months (mice) or 2 years (rats).
- Endpoints: Survival, body weight, food consumption, clinical observations, and complete histopathological examination of all organs and tissues for neoplastic lesions.

Table 3: Carcinogenicity of **Triflumizole** 

| Species | Duration  | Key Findings                    | Classification                           | Reference |
|---------|-----------|---------------------------------|------------------------------------------|-----------|
| Rat     | 2 years   | No evidence of carcinogenicity. | Not likely to be carcinogenic to humans. | [2][4]    |
| Mouse   | 18 months | No evidence of carcinogenicity. | Not likely to be carcinogenic to humans. | [2][4]    |

### Genotoxicity

**Triflumizole** has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or genotoxic potential.

**Experimental Protocols:** 



- Ames Test (Bacterial Reverse Mutation Assay): (OECD Guideline 471) Salmonella
  typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various
  concentrations of Triflumizole with and without metabolic activation (S9 mix). The number of
  revertant colonies is counted to assess mutagenicity.
- In Vitro Mammalian Cell Gene Mutation Assay: (OECD Guideline 476) For example, the Mouse Lymphoma Assay (MLA) using L5178Y cells. Cells are treated with **Triflumizole** with and without S9 mix, and mutations at the thymidine kinase (TK) locus are measured.
- In Vivo Micronucleus Test: (OECD Guideline 474) Mice or rats are treated with **Triflumizole**, and bone marrow or peripheral blood is collected. Erythrocytes are examined for the presence of micronuclei, an indicator of chromosomal damage.

Table 4: Genotoxicity of Triflumizole

| Assay Type                              | Test System                             | Metabolic<br>Activation | Result   | Reference |
|-----------------------------------------|-----------------------------------------|-------------------------|----------|-----------|
| Bacterial<br>Reverse<br>Mutation (Ames) | S. typhimurium                          | With & Without<br>S9    | Negative | [1]       |
| In vitro Chromosome Aberration          | Chinese Hamster<br>Ovary (CHO)<br>cells | With & Without<br>S9    | Negative | [1]       |
| In vivo<br>Micronucleus                 | Mouse Bone<br>Marrow                    | -                       | Negative | [1]       |
| Unscheduled<br>DNA Synthesis            | Rat Hepatocytes                         | -                       | Negative | [1]       |

### **Reproductive and Developmental Toxicity**

**Triflumizole** has shown effects on reproduction and development at maternally toxic doses.

**Experimental Protocols:** 



- Two-Generation Reproduction Study (Rat): (OECD Guideline 416) Male and female rats (P generation) are exposed to **Triflumizole** in the diet before mating, during gestation, and lactation. The F1 offspring are also exposed and subsequently mated to produce the F2 generation. Endpoints include fertility, gestation length, litter size, pup viability, and growth.
- Developmental Toxicity Study (Rabbit): (OECD Guideline 414) Pregnant rabbits are dosed
  with Triflumizole during the period of organogenesis. Fetuses are examined for external,
  visceral, and skeletal abnormalities.

Table 5: Reproductive and Developmental Toxicity of **Triflumizole** 



| Study Type                         | Species | NOAEL<br>(mg/kg<br>bw/day)           | LOAEL<br>(mg/kg<br>bw/day)             | Key<br>Findings                                                                                                                      | Reference |
|------------------------------------|---------|--------------------------------------|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Two-<br>Generation<br>Reproduction | Rat     | Parental: 4.8;<br>Offspring: 12      | Parental: -;<br>Offspring: -           | Reduced fertility and litter size at parentally toxic doses. Increased gestation length.                                             | [1]       |
| Development<br>al                  | Rat     | Maternal: -;<br>Development<br>al: - | Maternal: 35;<br>Development<br>al: 35 | Decreased viable fetuses, increased resorptions, decreased fetal body weight, and increased cervical ribs at maternally toxic doses. | [2][5]    |
| Development<br>al                  | Rabbit  | -                                    | -                                      | No evidence of teratogenicity.                                                                                                       | [3]       |

## **Neurotoxicity**

Signs of neurotoxicity have been observed in acute high-dose studies, but not in subchronic studies.

**Experimental Protocols:** 



- Acute Neurotoxicity Study (Rat): (OECD Guideline 424) Rats receive a single oral dose of Triflumizole. A Functional Observational Battery (FOB) and automated motor activity assessment are conducted at various time points.
- Subchronic Neurotoxicity Study (Rat): (OECD Guideline 424) Rats are dosed daily for 90 days. FOB and motor activity are assessed at multiple intervals. Neuropathological examination is performed at termination.

Table 6: Neurotoxicity of **Triflumizole** 

| Study Type          | Species | NOAEL<br>(mg/kg/day) | LOAEL<br>(mg/kg/day) | Key<br>Findings                                                            | Reference |
|---------------------|---------|----------------------|----------------------|----------------------------------------------------------------------------|-----------|
| Acute Oral          | Rat     | -                    | 100                  | Neuromuscul<br>ar impairment<br>and<br>decreased<br>locomotor<br>activity. | [5]       |
| Acute<br>Inhalation | Rat     | -                    | -                    | Signs of neurotoxicity.                                                    | [2]       |
| Subchronic<br>Oral  | Rat     | -                    | -                    | No evidence of neurotoxicity.                                              | [3]       |

# Mechanisms of Toxicity Inhibition of Ergosterol Biosynthesis

**Triflumizole**'s primary mode of action as a fungicide is the inhibition of sterol  $14\alpha$ -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and altered cell membrane integrity, ultimately inhibiting fungal growth.





Click to download full resolution via product page

Inhibition of Ergosterol Biosynthesis by Triflumizole.

### **PPARy Activation**

**Triflumizole** has been identified as an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARy), a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism[6]. Activation of PPARy by **Triflumizole** can lead to changes in gene expression related to these processes.





Click to download full resolution via product page

Triflumizole-mediated PPARy Signaling Pathway.



# Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, **Triflumizole** is rapidly and extensively absorbed after oral administration[1]. It is widely distributed in tissues, with the highest concentrations found in the liver[1]. The majority of the administered dose is excreted within 24-48 hours, primarily in the urine[1]. **Triflumizole** is extensively metabolized, with less than 2% of the parent compound being excreted unchanged[1].



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. researchgate.net [researchgate.net]



- 2. apps.who.int [apps.who.int]
- 3. fsc.go.jp [fsc.go.jp]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Short-term toxicity 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Initial Toxicological Profile of Triflumizole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562647#initial-toxicological-profile-of-triflumizole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com